molecular formula C20H26N2O4 B12087841 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B12087841
M. Wt: 358.4 g/mol
InChI Key: KUILXNPZDPFYNO-UHFFFAOYSA-N
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Description

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, an indole core, and a tert-butoxycarbonyl protecting group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Indole Core: The indole core is introduced via a condensation reaction with suitable indole derivatives.

    Attachment of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Final Coupling: The final coupling of the piperidine and indole components is achieved through a series of condensation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
  • ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline

Uniqueness

5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid is unique due to its combination of a piperidine ring, an indole core, and a tert-butoxycarbonyl protecting group. This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

1-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-2-carboxylic acid

InChI

InChI=1S/C20H26N2O4/c1-20(2,3)26-19(25)22-9-7-13(8-10-22)14-5-6-16-15(11-14)12-17(18(23)24)21(16)4/h5-6,11-13H,7-10H2,1-4H3,(H,23,24)

InChI Key

KUILXNPZDPFYNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)N(C(=C3)C(=O)O)C

Origin of Product

United States

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